molecular formula C18H18BrNO3S B187920 ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 69459-58-1

ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B187920
CAS RN: 69459-58-1
M. Wt: 408.3 g/mol
InChI Key: DDEYYGWRMSAQTF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has been the focus of scientific research in recent years. It is commonly known as Br-THT, and its molecular formula is C22H23BrN2O3S. This compound has been shown to have potential in various scientific applications, including drug discovery and development.

Mechanism Of Action

The mechanism of action of Br-THT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Br-THT has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer. In addition, Br-THT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of Br-THT is its relatively simple synthesis method, which allows for easy production in the laboratory. However, its potency and efficacy in treating cancer and neurodegenerative diseases have not been fully established, and further research is needed to determine its safety and effectiveness.

Future Directions

There are several potential future directions for research on Br-THT. One area of focus could be the development of more potent and selective derivatives of Br-THT that could be used in cancer treatment. Another direction could be the investigation of Br-THT's potential in treating other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-THT and its potential side effects.

Synthesis Methods

The synthesis of Br-THT involves the reaction of 2-aminothiophenol with 3-bromo-6-formylchromone in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. This method has been optimized to achieve high yields of Br-THT.

Scientific Research Applications

Br-THT has been studied for its potential in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. Br-THT has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

69459-58-1

Product Name

ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C18H18BrNO3S

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18BrNO3S/c1-2-23-18(22)16-13-5-3-4-6-15(13)24-17(16)20-10-11-9-12(19)7-8-14(11)21/h7-10,21H,2-6H2,1H3/b20-10+

InChI Key

DDEYYGWRMSAQTF-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N/C=C/3\C=C(C=CC3=O)Br

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)Br)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC=C3C=C(C=CC3=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.